4-Nitrobenzo[cd]indol-2(1h)-one
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Overview
Description
4-Nitrobenzo[cd]indol-2(1h)-one is a compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound belongs to the class of benzoindoles, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrobenzo[cd]indol-2(1h)-one typically involves multi-step organic reactions. One common method includes the nitration of benzo[cd]indol-2(1h)-one, followed by purification steps to isolate the desired nitro compound. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to achieve the nitration process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzo[cd]indol-2(1h)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzoindoles, and various oxidized forms of the original compound .
Scientific Research Applications
4-Nitrobenzo[cd]indol-2(1h)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain biological pathways, making it a candidate for drug development.
Medicine: Research has indicated its potential use in treating diseases like cancer and inflammatory conditions.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Nitrobenzo[cd]indol-2(1h)-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of bromodomain and extra-terminal domain (BET) proteins, which play a role in gene expression regulation. This inhibition can lead to the suppression of inflammatory pathways and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzo[cd]indol-2(1h)-one: The parent compound without the nitro group.
6-Nitrobenzo[cd]indole-2(1h)-ketone: Another nitro-substituted benzoindole with similar biological activities.
Uniqueness
4-Nitrobenzo[cd]indol-2(1h)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit BET proteins with high efficiency sets it apart from other similar compounds .
Properties
CAS No. |
28440-62-2 |
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Molecular Formula |
C11H6N2O3 |
Molecular Weight |
214.18 g/mol |
IUPAC Name |
4-nitro-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C11H6N2O3/c14-11-8-5-7(13(15)16)4-6-2-1-3-9(12-11)10(6)8/h1-5H,(H,12,14) |
InChI Key |
HMAUCVGRGWCHMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)NC3=O)[N+](=O)[O-] |
Origin of Product |
United States |
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